

Dibenzyl Azelate: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *Dibenzyl azelate*

Cat. No.: *B154685*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl azelate is a diester of azelaic acid and benzyl alcohol. It belongs to the class of organic compounds known as dicarboxylic acid esters. Its properties make it a subject of interest in various chemical and pharmaceutical applications, including its use as a plasticizer. [1][2] This document provides a detailed overview of the chemical properties and structure of **dibenzyl azelate**, along with relevant experimental methodologies.

Core Chemical and Physical Properties

Dibenzyl azelate is chemically identified as dibenzyl nonanedioate.[3] The compound's key identifiers and computed properties are summarized in the table below, providing a foundational dataset for researchers.

Property	Value	Source
Molecular Formula	C23H28O4	PubChem[3]
Molecular Weight	368.47 g/mol	PubChem[3]
Monoisotopic Mass	368.19876 Da	PubChem
CAS Number	1932-84-9	PubChem[3]
IUPAC Name	dibenzyl nonanedioate	PubChem[3]
SMILES	<chem>C1=CC=C(C=C1)COC(=O)CCCCC(=O)OCC2=CC=CC=C2</chem>	PubChem[3]
InChI Key	AEPUKSBIJZXFCI-UHFFFAOYSA-N	PubChem[3]
Predicted XLogP3	5.2	PubChem
Covalently-Bonded Unit Count	1	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	14	PubChem

Note: Experimental values for melting and boiling points of **dibenzyl azelate** are not readily available in the cited literature. For related diesters, such as dibutyl azelate, the boiling point is reported as 336 °C.[4]

Structural Information

The molecular structure of **dibenzyl azelate** consists of a central nine-carbon dicarboxylic acid backbone (azelaic acid) esterified at both ends with benzyl alcohol. This structure imparts a significant degree of lipophilicity to the molecule.

Caption: 2D Chemical Structure of **Dibenzyl Azelate**.

Experimental Protocols

While a specific, detailed synthesis protocol for **dibenzyl azelate** was not found in the initial search, a general method can be inferred from standard esterification procedures and literature on related compounds.^[5] The analysis of azelate esters is often performed using chromatographic techniques.^[6]

Synthesis of Dibenzyl Azelate (General Protocol)

The synthesis of **dibenzyl azelate** can be achieved through the esterification of azelaic acid with benzyl alcohol. This reaction is typically catalyzed by an acid.

Materials:

- Azelaic acid
- Benzyl alcohol (in excess, can also act as a solvent)
- Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
- Organic solvent (e.g., toluene, to facilitate water removal)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine azelaic acid, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.
- **Reflux:** Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

- Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude **dibenzyl azelate** can be purified by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.[\[7\]](#)

Analytical Characterization (GC-MS)

The identity and purity of the synthesized **dibenzyl azelate** can be determined by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high boiling point of **dibenzyl azelate**, a high-temperature GC method is required.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 7250 GC/Q-TOF).[\[8\]](#)
- GC Column: A low-bleed capillary column suitable for high-temperature analysis (e.g., Agilent DB-5Q, 30 m, 0.25 mm, 0.25 μ m).[\[8\]](#)

GC-MS Parameters (Illustrative):

- Inlet: Splitless injection mode.[\[8\]](#)
- Inlet Temperature Program: Start at 65 °C, then ramp to 280 °C.[\[8\]](#)
- Oven Temperature Program: Start at 45 °C, hold for 2 minutes, then ramp at 12 °C/min to 325 °C and hold for 11 minutes.[\[8\]](#)
- Carrier Gas: Helium at a constant flow of 1 mL/min.[\[8\]](#)
- MS Transfer Line Temperature: 325 °C.[\[8\]](#)
- MS Ion Source Temperature: 200-230 °C.[\[8\]](#)

- Electron Energy: 70 eV.[8]
- Mass Range: 50 to 1000 m/z.[8]

The resulting mass spectrum can be compared with spectral databases for confirmation of the **dibenzyl azelate** structure.

Logical Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the laboratory-scale synthesis and subsequent purification of **dibenzyl azelate**.

Caption: General workflow for synthesis and purification.

Spectral Information

Spectroscopic data is crucial for the structural elucidation and confirmation of **dibenzyl azelate**.

- Infrared (IR) Spectroscopy: The IR spectrum of **dibenzyl azelate** is expected to show a strong characteristic absorption band for the C=O ester stretch, typically around 1730 cm^{-1} . [5] It will also feature absorptions corresponding to C-O stretching, C-H stretching of the aliphatic chain, and the characteristic peaks of the aromatic benzyl groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would show signals for the aromatic protons of the two benzyl groups (typically in the 7.3-7.4 ppm region), a singlet for the benzylic methylene protons ($-\text{CH}_2-$) adjacent to the ester oxygen (around 5.1 ppm), and multiplets for the methylene protons of the azelate backbone.
 - ^{13}C NMR: The carbon NMR spectrum will provide signals for the carbonyl carbon of the ester (around 173 ppm), the carbons of the aromatic rings, the benzylic carbon, and the distinct carbons of the aliphatic chain.[9][10]

This technical guide provides a consolidated resource for professionals working with or researching **dibenzyl azelate**, offering key data points and procedural outlines to support laboratory work and further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzyl azelate | C₂₃H₂₈O₄ | CID 74734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibutyl azelate | C₁₇H₃₂O₄ | CID 18016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. ADIPIC ACID DIBENZYL ESTER(2451-84-5) ¹³C NMR spectrum [chemicalbook.com]
- 10. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Dibenzyl Azelate: A Technical Overview of its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154685#dibenzyl-azelate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com